Tert-butyl 3-(chlorosulfonyl)-4-fluorobenzoate
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Overview
Description
Tert-butyl 3-(chlorosulfonyl)-4-fluorobenzoate is an organic compound that features a tert-butyl ester group, a chlorosulfonyl group, and a fluorine atom attached to a benzene ring
Mechanism of Action
Target of Action
Tert-butyl 3-(chlorosulfonyl)-4-fluorobenzoate is a complex organic compoundSimilar compounds, such as tert-butylsulfinyl chloride, have been shown to react with primary and secondary amines . These amines could be proteins or other biological molecules in the body.
Mode of Action
Based on the behavior of similar compounds, it can be inferred that it might interact with its targets (such as amines) to form new compounds . The formation of these new compounds could lead to changes in the biological system.
Biochemical Pathways
The downstream effects of these changes would depend on the specific nature and role of the affected pathways .
Pharmacokinetics
These properties would determine the bioavailability of the compound, i.e., the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The interaction of the compound with its targets and the subsequent formation of new compounds could lead to various molecular and cellular changes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(chlorosulfonyl)-4-fluorobenzoate typically involves the esterification of 3-(chlorosulfonyl)-4-fluorobenzoic acid with tert-butyl alcohol. This reaction is often catalyzed by an acid, such as sulfuric acid or hydrochloric acid, to facilitate the formation of the ester bond. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to enhance the efficiency and scalability of the process. Flow microreactors, for example, can provide better control over reaction conditions, leading to higher yields and reduced reaction times .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-(chlorosulfonyl)-4-fluorobenzoate can undergo various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be replaced by other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.
Reduction Reactions: The chlorosulfonyl group can be reduced to a sulfonyl group using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation reactions to form sulfonic acid derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. These reactions are typically carried out in the presence of a base, such as triethylamine, to neutralize the generated hydrogen chloride.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Major Products Formed
Substitution Reactions: Sulfonamide or sulfonate derivatives.
Reduction Reactions: Sulfonyl derivatives.
Oxidation Reactions: Sulfonic acid derivatives.
Scientific Research Applications
Tert-butyl 3-(chlorosulfonyl)-4-fluorobenzoate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the pharmaceutical industry.
Medicinal Chemistry: The compound’s derivatives are investigated for their potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Material Science: It is used in the development of novel materials with unique chemical and physical properties.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 3-(chlorosulfonyl)-4-fluoropyrrolidine-1-carboxylate: This compound has a similar structure but contains a pyrrolidine ring instead of a benzene ring.
Sulfonimidates: These compounds contain a sulfonyl group attached to an imidate moiety and share similar reactivity patterns.
Uniqueness
Tert-butyl 3-(chlorosulfonyl)-4-fluorobenzoate is unique due to the presence of both a chlorosulfonyl group and a fluorine atom on the benzene ring. This combination of functional groups imparts distinct chemical properties, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Properties
IUPAC Name |
tert-butyl 3-chlorosulfonyl-4-fluorobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClFO4S/c1-11(2,3)17-10(14)7-4-5-8(13)9(6-7)18(12,15)16/h4-6H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGAVAWBFEGREPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC(=C(C=C1)F)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClFO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1488651-42-8 |
Source
|
Record name | tert-butyl 3-(chlorosulfonyl)-4-fluorobenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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